Dap-NE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

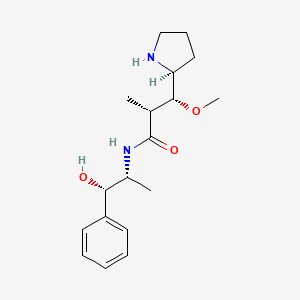

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide |

InChI |

InChI=1S/C18H28N2O3/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22)/t12-,13-,15+,16-,17-/m1/s1 |

InChI Key |

PHUURGQFDDGNRU-MAURAIGZSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |

Canonical SMILES |

CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Function of iE-DAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gamma-Glu-meso-diaminopimelic acid (iE-DAP) is a crucial component of peptidoglycan found in the cell walls of a subset of bacteria, including Gram-negative bacilli and specific Gram-positive bacteria like Bacillus subtilis and Listeria monocytogenes.[1] As the minimal motif recognized by the intracellular pattern recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), iE-DAP plays a pivotal role in initiating the innate immune response to bacterial pathogens.[1][2] This technical guide provides an in-depth overview of the structure of iE-DAP, its mechanism of action, and detailed protocols for its study.

The Chemical Structure of iE-DAP

iE-DAP is a dipeptide with the chemical formula C₁₂H₂₁N₃O₇ and a molecular weight of 319.31 g/mol .[1] Its systematic name is γ-D-glutamyl-meso-diaminopimelic acid.[1]

| Property | Value |

| Chemical Formula | C₁₂H₂₁N₃O₇ |

| Molecular Weight | 319.31 g/mol |

| Synonyms | γ-D-glutamyl-meso-diaminopimelic acid, Gamma-D-Glu-mDAP |

| Appearance | White, lyophilized pellet |

| Solubility | 10 mg/ml in water |

The iE-DAP Signaling Pathway

The recognition of iE-DAP by the cytosolic receptor NOD1 triggers a signaling cascade that culminates in the activation of transcription factors NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and other immune mediators.[1][3]

NOD1 Recognition and Initial Signaling Events

Upon entering the cytoplasm, iE-DAP is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1][3]

Activation of NF-κB and MAPK Pathways

The interaction between NOD1 and RIP2 initiates a series of downstream signaling events. RIP2 undergoes ubiquitination, which serves as a scaffold for the recruitment of other signaling molecules, including the IKK complex (IKKα, IKKβ, and NEMO) and the TAK1:TAB complex.[3][4]

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and IL-6.[1][3]

-

MAPK Activation: The TAK1:TAB complex activates the mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK.[3] These kinases, in turn, activate the transcription factor AP-1, which also contributes to the expression of inflammatory genes.[3]

Caption: The iE-DAP signaling cascade via NOD1 activation.

Quantitative Data on iE-DAP Activity

The following tables summarize the concentration-dependent effects of iE-DAP on bovine mammary epithelial cells (BMECs) after 12 hours of treatment.

Table 1: Effect of iE-DAP on Inflammatory Cytokine mRNA Expression

| iE-DAP Concentration | IL-1β mRNA (fold change) | IL-6 mRNA (fold change) | IL-8 mRNA (fold change) |

| 10 ng/mL | Significantly increased (p < 0.01) | - | - |

| 100 ng/mL | - | Significantly increased (p < 0.01) | Significantly increased (p < 0.01) |

Data adapted from a study on bovine mammary epithelial cells.[1]

Table 2: Effect of iE-DAP on Tight Junction Protein mRNA Expression

| iE-DAP Concentration | ZO-1 mRNA (fold change) | Occludin mRNA (fold change) |

| 100 ng/mL | Significantly reduced (p < 0.05) | - |

| 1000 ng/mL | - | Significantly reduced (p < 0.05) |

Data adapted from a study on bovine mammary epithelial cells.[1]

Table 3: Effect of iE-DAP on Transepithelial Electrical Resistance (TEER)

| iE-DAP Concentration | TEER (% of control) |

| 100 ng/mL | Significantly decreased (p < 0.05) |

Data adapted from a study on bovine mammary epithelial cells.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of iE-DAP.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of iE-DAP on a cellular level.

Caption: A generalized workflow for studying iE-DAP's cellular effects.

HEK-Blue™ hNOD1 SEAP Reporter Assay

This assay utilizes a HEK293 cell line engineered to stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hNOD1 cells

-

HEK-Blue™ Detection medium

-

iE-DAP

-

96-well plates

-

Spectrophotometer (620-655 nm)

Protocol:

-

Cell Seeding: Plate HEK-Blue™ hNOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of their growth medium.

-

Stimulation: Add 20 µL of iE-DAP at various concentrations to the wells. Include a negative control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.

-

Readout: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP produced, which reflects NF-κB activation.

NF-κB Luciferase Reporter Assay

This assay involves transiently transfecting cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

iE-DAP

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Stimulation: After 24 hours, replace the medium with fresh medium containing various concentrations of iE-DAP.

-

Incubation: Incubate the cells for another 6-24 hours.

-

Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

-

Readout: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a measure of the integrity of epithelial cell monolayers. A decrease in TEER indicates a disruption of tight junctions.

Materials:

-

Epithelial cells (e.g., Caco-2, T84, or primary epithelial cells)

-

Transwell® inserts (0.4 µm pore size)

-

Epithelial voltohmmeter with "chopstick" electrodes

-

Cell culture medium

Protocol:

-

Cell Seeding: Seed epithelial cells on Transwell® inserts and culture them until a confluent monolayer with stable TEER is formed.

-

Treatment: Add iE-DAP at desired concentrations to the apical and/or basolateral compartments of the Transwell®.

-

Measurement: At various time points, measure the electrical resistance across the cell monolayer using an epithelial voltohmmeter.

-

Calculation: Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to quantify the mRNA levels of target genes, such as those encoding cytokines or tight junction proteins.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from iE-DAP-treated and control cells using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix in a real-time PCR instrument.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

-

Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-8)

-

Cell culture supernatants from iE-DAP-treated and control cells

-

Microplate reader

Protocol:

-

Assay Procedure: Follow the protocol provided with the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.

-

Standard Curve: Generate a standard curve using known concentrations of the recombinant cytokine.

-

Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion

iE-DAP is a potent bacterial-derived immunomodulator that is central to the innate immune recognition of a specific subset of bacteria. Its interaction with the intracellular receptor NOD1 initiates a well-defined signaling cascade, leading to the production of inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the biological activities of iE-DAP and to screen for novel modulators of the NOD1 signaling pathway. A thorough understanding of the structure and function of iE-DAP is critical for the development of new therapeutic strategies for infectious and inflammatory diseases.

References

- 1. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

iE-DAP Mechanism of Action in Immune Cells: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system provides the first line of defense against invading pathogens. A key component of this system is the family of pattern recognition receptors (PRRs), which recognize conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a unique dipeptide component of peptidoglycan (PGN) found in the cell walls of Gram-negative and certain Gram-positive bacteria.[1][2] Its recognition by the intracellular PRR, nucleotide-binding oligomerization domain-containing protein 1 (NOD1), triggers a signaling cascade that is crucial for mounting an effective immune response. This technical guide provides a comprehensive overview of the mechanism of action of iE-DAP in immune cells, detailing the signaling pathways, summarizing quantitative data, and outlining key experimental protocols.

iE-DAP Recognition and Initial Signal Transduction

The canonical pathway for iE-DAP signaling begins with its recognition by NOD1 in the cytoplasm of immune cells.[3] NOD1 belongs to the NOD-like receptor (NLR) family and is characterized by a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding domain (NBD), and an N-terminal caspase activation and recruitment domain (CARD).[4]

The LRR domain of NOD1 is responsible for sensing iE-DAP.[1][3] Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to its oligomerization.[4] This conformational shift exposes the CARD domain, facilitating the recruitment of the downstream serine/threonine kinase, receptor-interacting protein kinase 2 (RIPK2), also known as RICK.[1][2][5] The interaction between NOD1 and RIPK2 is mediated by a homotypic CARD-CARD interaction.[5][6]

Downstream Signaling: NF-κB and MAPK Pathways

The recruitment of RIPK2 to the activated NOD1 is a critical juncture that leads to the activation of two major downstream signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][7]

NF-κB Pathway Activation

Activated RIPK2 interacts with and activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which consists of TAK1 and TAK1-binding proteins (TABs).[1] This complex, in turn, activates the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and NEMO (IKKγ).[8] The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]

MAPK Pathway Activation

The TAK1 complex also plays a central role in activating the MAPK pathways.[1] This leads to the phosphorylation and activation of key MAPKs, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] These activated MAPKs then phosphorylate various transcription factors, such as AP-1, which also translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[1]

Alternative Signaling Pathways

Beyond the canonical NF-κB and MAPK pathways, iE-DAP-mediated NOD1 activation can also trigger other signaling cascades.

Type I Interferon (IFN) Production

NOD1 activation can lead to the production of type I interferons (IFN-β). This pathway involves the recruitment of TRAF3 by RIPK2, which then activates TBK1 and IKKε. These kinases phosphorylate and activate the transcription factor IRF7, leading to its dimerization and translocation to the nucleus to induce IFN-β gene expression.[8]

Quantitative Data on iE-DAP-Induced Immune Responses

The activation of immune cells by iE-DAP results in the production and release of various pro-inflammatory cytokines and chemokines. The following tables summarize quantitative data from studies on different cell types.

Table 1: iE-DAP-Induced Cytokine and Chemokine Production in Bovine Mammary Epithelial Cells (BMECs)

| Cytokine/Chemokine | iE-DAP Concentration | Time | Effect | Reference |

| IL-1β | 10 ng/mL | 12 h | Significantly increased mRNA expression and release (p < 0.01) | [3] |

| IL-6 | 100 ng/mL | 12 h | Significantly increased mRNA expression and release (p < 0.01) | [3] |

| IL-8 | 100 ng/mL | 12 h | Significantly increased mRNA expression and release (p < 0.01) | [3] |

| IL-1β | 100 ng/mL | 1 h | Significantly upregulated mRNA expression (p < 0.01) | [3] |

| IL-6 | 100 ng/mL | 1 h | Significantly upregulated mRNA expression (p < 0.01) | [3] |

| IL-8 | 100 ng/mL | 1 h | Significantly upregulated mRNA expression (p < 0.05) | [3] |

Table 2: iE-DAP-Induced Cytokine and Chemokine Production in Human Trophoblasts

| Cytokine/Chemokine | iE-DAP Concentration | Effect | Reference |

| IL-6 | Not specified | Elevated secretion | [9] |

| GRO-α | Not specified | Elevated secretion | [9] |

| MCP-1 | Not specified | Elevated secretion | [9] |

Table 3: iE-DAP-Induced Chemokine Production in Human Colon Epithelial Cells (HT-29)

| Chemokine | iE-DAP Concentration | Effect | Reference |

| CXCL10 (IP-10) | 10-100 ng/mL (with lipofectamine) | Enhanced production | [10] |

| CXCL11 (I-TAC) | Not specified | Enhanced production | [10] |

| CXCL8 (IL-8) | Not specified | Increased production | [10] |

Experimental Protocols

NOD1 Activation Assay using NF-κB Reporter Cells

This assay measures the activation of the NF-κB pathway downstream of NOD1 stimulation.[11][12]

Principle: HEK293T cells, which have low endogenous NOD1 expression, are transiently transfected with plasmids encoding human NOD1, an NF-κB-inducible luciferase reporter, and a constitutively active β-galactosidase reporter (for normalization). Upon stimulation with iE-DAP, activated NOD1 triggers the NF-κB pathway, leading to the expression of luciferase. The luminescence produced is proportional to NF-κB activity.

Detailed Methodology:

-

Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Transfection: Seed 3 x 10⁴ HEK293T cells per well in a 96-well plate. After 24 hours, transfect the cells with a mixture of plasmids: pCMV-hNOD1, pNF-κB-Luc, and pCMV-β-gal using a suitable transfection reagent according to the manufacturer's instructions.

-

Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of iE-DAP (e.g., 1-100 µg/mL).[2] Include an unstimulated control.

-

Lysis: After 16-24 hours of stimulation, lyse the cells using a reporter lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

β-Galactosidase Assay: Add β-galactosidase substrate to the cell lysate and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. NOD1 Cooperates with TLR2 to Enhance T Cell Receptor-Mediated Activation in CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nod1 activation by bacterial iE-DAP induces maternal-fetal inflammation and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of γ-D-glutamyl-meso-diaminopimelic Acid (iE-DAP) in Bacterial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between bacterial pathogens and the host immune system is a central theme in infectious disease research. A key aspect of this interaction is the recognition of conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs), by host pattern recognition receptors (PRRs). This recognition event triggers a cascade of signaling events that orchestrate the innate immune response. One such critical interaction is the sensing of the bacterial peptidoglycan component, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), by the intracellular receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This technical guide provides an in-depth exploration of the role of iE-DAP in bacterial pathogenesis, focusing on its molecular interactions, downstream signaling pathways, and its impact on both the host and the bacterium.

iE-DAP: A Key Bacterial Peptidoglycan Motif

iE-DAP is a dipeptide component of the peptidoglycan (PGN) cell wall of most Gram-negative bacteria and certain Gram-positive bacteria.[1] PGN is a vital structural component of the bacterial cell wall, providing rigidity and protection against osmotic stress. During bacterial growth, division, and even death, fragments of PGN, including iE-DAP, are released and can be detected by the host immune system.

Host Recognition of iE-DAP: The NOD1 Receptor

The primary host receptor for cytosolic iE-DAP is NOD1, a member of the NOD-like receptor (NLR) family of intracellular PRRs.[2][3] The interaction between iE-DAP and the leucine-rich repeat (LRR) domain of NOD1 is a critical initiating event in the host's response to many bacterial infections.

Quantitative Analysis of iE-DAP-NOD1 Interaction

The binding affinity between NOD1 and its ligand is a key determinant of the sensitivity and magnitude of the downstream immune response. While direct binding data for iE-DAP is limited, studies using the related tripeptide, L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), which contains the essential iE-DAP motif, have provided valuable insights.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| Tri-DAP | NOD1 | Surface Plasmon Resonance (SPR) | 34.5 μM | [1] |

Downstream Signaling Pathways Activated by iE-DAP

Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK.[4][5] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD1 and RIPK2. The recruitment of RIPK2 is a pivotal step that initiates at least two major downstream signaling cascades: the NF-κB pathway and the MAPK pathway.[5]

NF-κB Signaling Pathway

The activation of RIPK2 leads to its autophosphorylation and subsequent recruitment and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[4][5]

MAPK Signaling Pathway

In addition to the NF-κB pathway, the NOD1-RIPK2 signaling axis can also activate the mitogen-activated protein kinase (MAPK) pathway. This leads to the activation of transcription factors such as AP-1, which further contributes to the expression of inflammatory mediators.[5]

Role of iE-DAP in Bacterial Pathogenesis

The activation of the NOD1 signaling pathway by iE-DAP plays a multifaceted role in bacterial pathogenesis.

-

Initiation of Inflammation: The primary consequence of NOD1 activation is the rapid induction of an inflammatory response. The production of cytokines and chemokines recruits immune cells, such as neutrophils and macrophages, to the site of infection to clear the invading bacteria.[3]

-

Epithelial Barrier Function: The inflammatory response triggered by iE-DAP can also impact the integrity of epithelial barriers. Studies have shown that iE-DAP can lead to a decrease in transepithelial electrical resistance (TEER), indicating a disruption of tight junctions between epithelial cells.[3] This can be a double-edged sword, as it may facilitate the clearance of bacteria but could also lead to tissue damage if not properly regulated.

-

Bacterial Clearance: The antimicrobial peptides produced as a result of NOD1 signaling can directly kill bacteria, contributing to their clearance from the host.

Direct Effects of iE-DAP on Bacteria

While the majority of research has focused on the host response to iE-DAP, its direct effects on bacteria are less well understood. As a component of their own cell wall, it is unlikely that extracellular iE-DAP has a significant direct impact on bacterial growth or viability under normal conditions. However, the modulation of iE-DAP levels or its presentation could potentially influence bacterial processes such as cell division and biofilm formation. Further research is needed to elucidate the direct role of iE-DAP in bacterial physiology and pathogenesis.

Experimental Protocols

A variety of experimental techniques are employed to study the role of iE-DAP in bacterial pathogenesis. Below are detailed protocols for key experiments.

Protocol 1: iE-DAP-Induced NF-κB Activation Assay using a Luciferase Reporter

This assay measures the activation of the NF-κB signaling pathway in response to iE-DAP stimulation.

Materials:

-

HEK293T cells

-

Expression plasmids for human NOD1 and an NF-κB-luciferase reporter

-

Cell culture medium (DMEM with 10% FBS)

-

Transfection reagent

-

iE-DAP (synthetic)

-

Luciferase assay reagent

-

96-well white-walled plates

-

Luminometer

Method:

-

Cell Seeding: Seed HEK293T cells in a 96-well white-walled plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NOD1 expression plasmid and the NF-κB-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of iE-DAP (e.g., 0.1, 1, 10, 100 ng/mL) or a vehicle control.

-

Incubation: Incubate the cells for 6-8 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.

Protocol 2: Immunofluorescence Staining of NOD1

This protocol allows for the visualization of NOD1 protein expression and localization within cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against NOD1

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Method:

-

Cell Preparation: Grow cells on sterile glass coverslips in a culture dish.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Wash the cells with PBS and then block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NOD1 antibody diluted in blocking solution overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Measurement of Transepithelial Electrical Resistance (TEER)

This protocol is used to assess the integrity of epithelial cell monolayers.

Materials:

-

Epithelial cells (e.g., Caco-2)

-

Transwell inserts

-

Cell culture medium

-

EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

-

iE-DAP

Method:

-

Cell Seeding: Seed epithelial cells on Transwell inserts and culture until a confluent monolayer is formed.

-

TEER Measurement (Baseline): Equilibrate the EVOM electrodes in cell culture medium. Measure the electrical resistance across the cell monolayer.

-

Stimulation: Add iE-DAP to the apical and/or basolateral compartments of the Transwell inserts at the desired concentrations.

-

Time-Course Measurement: Measure the TEER at various time points after the addition of iE-DAP (e.g., 1, 4, 8, 12, 24 hours).

-

Data Analysis: Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance values. Multiply the result by the surface area of the Transwell membrane to obtain the TEER in Ω·cm². Express the results as a percentage of the baseline TEER.

Logical Relationship of iE-DAP in Pathogenesis

The role of iE-DAP in bacterial pathogenesis can be summarized as a logical sequence of events that begins with the bacterium and culminates in a host immune response.

Conclusion and Future Directions

iE-DAP is a critical bacterial PAMP that plays a central role in the initiation of the host innate immune response to a wide range of bacterial pathogens. Its recognition by NOD1 triggers potent pro-inflammatory signaling pathways that are essential for bacterial clearance. For drug development professionals, the NOD1 signaling pathway represents a promising target for the development of novel immunomodulatory therapies. Agonists of NOD1 could be used to boost the immune response to infections or as vaccine adjuvants, while antagonists could be employed to dampen excessive inflammation in diseases such as inflammatory bowel disease.

Future research should focus on further elucidating the precise molecular mechanisms of NOD1 activation by iE-DAP, including the structural basis of their interaction. Additionally, a deeper understanding of the direct effects of iE-DAP on bacterial physiology is warranted. A comprehensive understanding of the multifaceted role of iE-DAP in bacterial pathogenesis will undoubtedly pave the way for the development of new and effective strategies to combat infectious diseases.

References

- 1. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on γ-D-glutamyl-meso-diaminopimelic Acid: From Discovery to Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a crucial component of bacterial peptidoglycan and a key modulator of the innate immune system. From its initial discovery intertwined with the structural elucidation of the bacterial cell wall to its role as a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), this document details the history, biochemical significance, and analytical methodologies associated with this unique dipeptide. Detailed experimental protocols for its isolation and characterization, alongside quantitative data and signaling pathway diagrams, are presented to serve as a valuable resource for researchers in microbiology, immunology, and drug development.

Discovery and History

The discovery of γ-D-glutamyl-meso-diaminopimelic acid is intrinsically linked to the pioneering work on the structure of the bacterial cell wall. While not discovered as an isolated molecule in a single definitive event, its existence was revealed through the systematic breakdown and analysis of peptidoglycan, a polymer unique to bacteria.

In the 1950s, the work of E. Work and D.S. Hoare was fundamental in identifying and characterizing diaminopimelic acid (DAP) as a key amino acid in the cell walls of certain bacteria. Their research established the presence of different stereoisomers of α,ε-diaminopimelic acid in various bacterial species.

Subsequent research by numerous scientists focused on deciphering the complete structure of the peptide side chains that cross-link the glycan strands of peptidoglycan. Through chemical degradation, enzymatic digestion, and chromatographic separation of the resulting fragments, the precise sequence and stereochemistry of these peptides were determined. It was through this meticulous process that γ-D-glutamyl-meso-diaminopimelic acid was identified as a core structural motif in the peptidoglycan of most Gram-negative and some Gram-positive bacteria. These studies revealed the unusual γ-linkage of the D-glutamic acid to the meso-diaminopimelic acid, a feature critical for its biological activity.

Biochemical Role and Significance

γ-D-glutamyl-meso-diaminopimelic acid plays a dual role of paramount importance:

-

Structural Integrity of Bacterial Cell Wall: As an integral part of the peptide stem of peptidoglycan, iE-DAP is crucial for the structural integrity and rigidity of the bacterial cell wall. The cross-linking of these peptide stems, which often involves the meso-diaminopimelic acid residue, creates a mesh-like sacculus that protects the bacterium from osmotic lysis and maintains its shape.

-

Innate Immune Recognition: In higher organisms, fragments of bacterial peptidoglycan containing the iE-DAP motif are recognized as pathogen-associated molecular patterns (PAMPs). Specifically, iE-DAP is a potent and specific agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This recognition triggers a signaling cascade that leads to the activation of pro-inflammatory and antimicrobial host defense responses.

The NOD1 Signaling Pathway

The recognition of cytosolic iE-DAP by NOD1 is a critical event in the innate immune response to bacterial infection. The signaling pathway is initiated by the direct binding of iE-DAP to the leucine-rich repeat (LRR) domain of NOD1, leading to a conformational change and subsequent oligomerization of the receptor. This activation facilitates the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2) via a homotypic CARD-CARD interaction. The ubiquitination of RIPK2 then serves as a scaffold for the assembly of downstream signaling complexes, ultimately leading to the activation of two major pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which in turn activate other transcription factors like AP-1, further contributing to the inflammatory response.

Caption: NOD1 signaling pathway upon recognition of iE-DAP.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₁N₃O₇ |

| Molecular Weight | 319.31 g/mol |

| Stereochemistry | γ-D-glutamyl-meso-diaminopimelic acid |

Spectroscopic Data

Note: The following data are representative and may vary slightly based on the solvent and instrument used.

¹H NMR (D₂O, 400 MHz) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | dd | 1H | α-H of D-Glu |

| ~2.50 | m | 2H | γ-CH₂ of D-Glu |

| ~2.15 | m | 2H | β-CH₂ of D-Glu |

| ~4.20 | m | 1H | α-H of meso-DAP (L-center) |

| ~3.80 | m | 1H | α-H of meso-DAP (D-center) |

| ~1.90 - 1.40 | m | 6H | β, γ, δ-CH₂ of meso-DAP |

¹³C NMR (D₂O, 100 MHz) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~175.5 | C=O (α-carboxyl of D-Glu) |

| ~178.0 | C=O (γ-carboxyl of D-Glu) |

| ~174.0 | C=O (carboxyls of meso-DAP) |

| ~55.0 | α-C of D-Glu |

| ~34.0 | γ-C of D-Glu |

| ~28.0 | β-C of D-Glu |

| ~54.5 | α-C of meso-DAP (L-center) |

| ~52.0 | α-C of meso-DAP (D-center) |

| ~31.0, 29.0, 24.0 | β, γ, δ-C of meso-DAP |

Mass Spectrometry (ESI-MS):

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 320.1401 | ~320.14 |

| [M-H]⁻ | 318.1256 | ~318.13 |

Major Fragmentation Ions (MS/MS of [M+H]⁺): Common fragmentation patterns include the loss of water (-18 Da), ammonia (B1221849) (-17 Da), and cleavage of the peptide bond, resulting in ions corresponding to the individual amino acid residues.

Experimental Protocols

Isolation of γ-D-glutamyl-meso-diaminopimelic Acid from Bacterial Cell Walls

This protocol provides a general workflow for the isolation of peptidoglycan fragments. Optimization may be required depending on the bacterial species.

Caption: Workflow for the isolation of iE-DAP.

-

Bacterial Culture and Harvest: Grow the bacterial strain of interest (e.g., Escherichia coli) to the late logarithmic phase. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical methods such as sonication or a French press.

-

Inactivation of Autolysins and Solubilization of Membranes: Add an equal volume of boiling 8% SDS solution to the cell lysate and boil for 30 minutes. This denatures and inactivates endogenous peptidoglycan hydrolases and solubilizes membranes.

-

Isolation of Crude Peptidoglycan (Sacculi): Pellet the insoluble peptidoglycan by ultracentrifugation.

-

Washing: Wash the pellet repeatedly with sterile, pyrogen-free water to remove SDS and other contaminants.

-

Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with a peptidoglycan hydrolase such as lysozyme or mutanolysin to generate soluble muropeptide fragments.

-

Separation of Soluble Fragments: Centrifuge to pellet any undigested material. The supernatant, containing the soluble fragments, is collected.

-

HPLC Purification: Fractionate the soluble fragments by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

-

Fraction Collection and Analysis: Collect fractions corresponding to the elution time of iE-DAP (determined using a synthetic standard if available). Confirm the identity and purity of the isolated compound by mass spectrometry and NMR spectroscopy.

Structural Characterization

-

Mass Spectrometry:

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.

-

Procedure: Dissolve the purified sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infuse into the mass spectrometer.

-

Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments.

-

Procedure: Dissolve the lyophilized sample in deuterium (B1214612) oxide (D₂O). Acquire spectra on a high-field NMR spectrometer.

-

Analysis: Assign the proton and carbon signals based on their chemical shifts, multiplicities, and correlations in 2D spectra. The γ-linkage of the glutamic acid can be confirmed by the chemical shifts of the glutamyl protons and carbons.

-

Conclusion

γ-D-glutamyl-meso-diaminopimelic acid stands as a molecule of significant interest at the interface of microbiology and immunology. Its essential role in bacterial survival and its potent ability to stimulate the innate immune system make it and its biosynthetic pathway attractive targets for the development of novel antimicrobial agents and immunomodulators. This technical guide provides a foundational resource for researchers aiming to further explore the biology of this fascinating dipeptide and harness its potential in therapeutic applications.

iE-DAP as a NOD1 Agonist: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) as a selective agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor pivotal to the innate immune system's response to bacterial pathogens. This document details the signaling pathways activated by iE-DAP, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of the molecular interactions and experimental workflows.

Core Concepts: iE-DAP and NOD1 Activation

iE-DAP is a dipeptide component of the peptidoglycan (PGN) found in the cell walls of most Gram-negative bacteria and certain Gram-positive bacteria.[1][2] As the minimal motif recognized by NOD1, iE-DAP's interaction with the receptor's leucine-rich repeat (LRR) domain initiates a conformational change that triggers downstream signaling cascades.[3][4][5][6] This activation is a critical event in the host's ability to detect and respond to bacterial invasion.

Upon binding iE-DAP, NOD1 recruits the serine/threonine kinase RIPK2 (also known as RICK) via a CARD-CARD interaction.[1][3][7][8] This leads to the activation of two primary signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][9] Activation of these pathways culminates in the transcription of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an innate immune response.[1][3][10]

Data Presentation: Quantitative Analysis of iE-DAP Activity

The following tables summarize the quantitative data available for iE-DAP and its derivatives in activating NOD1-dependent responses.

| Ligand | Receptor | Binding Affinity (Kd) | Cell Line | Method | Reference |

| Tri-DAP | NOD1 | 34.5 µM | N/A (Protein) | Surface Plasmon Resonance | [8][11] |

| NOD1 | RIPK2 | 4.13 µM | N/A (Protein) | Surface Plasmon Resonance | [8] |

| NOD1 (Tri-DAP bound) | RIPK2 | 3.26 µM | N/A (Protein) | Surface Plasmon Resonance | [8] |

| Ligand | Cell Line | Cytokine/Chemokine | Concentration of Ligand | Fold Increase / Concentration | Reference |

| iE-DAP | Bovine Mammary Epithelial Cells (BMECs) | IL-1β mRNA | 10 ng/mL | Significant Increase | [12] |

| iE-DAP | Bovine Mammary Epithelial Cells (BMECs) | IL-6 mRNA | 100 ng/mL | Significant Increase | [12] |

| iE-DAP | Bovine Mammary Epithelial Cells (BMECs) | IL-8 mRNA | 100 ng/mL | Significant Increase | [12] |

| iE-DAP | HT-29 | IP-10 | 10 ng/mL (with lipofectamine) | 448 ± 154 pg/ml | [9] |

| iE-DAP | HT-29 | IP-10 | 100 ng/mL (with lipofectamine) | 977 ± 48 pg/ml | [9] |

| iE-DAP | Leuk-1 | IL-6, TNF-α, IFN-γ | 50 µg/mL | Significant Increase | [6][13] |

| C12-iE-DAP | THP-1 | IL-8 | 2-50 µM | Dose-dependent Increase | [3] |

| iE-DAP | Human Term Trophoblasts | IL-6, GRO-α, MCP-1 | Not Specified | Elevated Levels | [14] |

| Ligand | Assay | Cell Line | Effective Concentration | Effect | Reference |

| iE-DAP | NF-κB Activation (β-galactosidase reporter) | HEK293 | 1-10 µg/mL | Reliable Increase | [15] |

| Tri-DAP | NF-κB Activation (β-galactosidase reporter) | HEK293 | from 0.5 µg/mL | Reliable Increase | [15] |

| C12-iE-DAP | NF-κB Activation (β-galactosidase reporter) | HEK293 | 20 ng/mL | Minimum concentration for activation | [15] |

| C12-iE-DAP | NF-κB Activation | A549-Dual | Not Specified | Significant Induction | [7] |

| iE-DAP | ISRE Pathway Activation | A549-Dual | Not Specified | Activated | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways initiated by iE-DAP and a general workflow for studying its effects.

Caption: iE-DAP-induced NOD1 signaling pathway.

Caption: General experimental workflow for studying iE-DAP.

Experimental Protocols

Below are detailed methodologies for key experiments involving iE-DAP as a NOD1 agonist, compiled from various research articles.

In Vitro Cell Stimulation with iE-DAP

This protocol describes the general procedure for treating cultured cells with iE-DAP to study downstream effects.

-

Cell Culture:

-

Culture the desired cell line (e.g., Bovine Mammary Epithelial Cells (BMECs), HEK293, THP-1) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[12]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in multi-well plates at a predetermined density and allow them to adhere and reach a specific confluency (e.g., 80-90%) before treatment.[12]

-

-

iE-DAP Preparation and Treatment:

-

Reconstitute lyophilized iE-DAP in sterile, endotoxin-free water or a suitable buffer to create a stock solution.[2]

-

Prepare serial dilutions of the iE-DAP stock solution in the complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 ng/mL to 100 µg/mL).[2][12]

-

Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of iE-DAP.

-

Include a vehicle control (medium without iE-DAP).

-

Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).[12]

-

Quantification of Cytokine and Chemokine Production

This section outlines the methods for measuring the production of inflammatory mediators following iE-DAP stimulation.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

After the incubation period with iE-DAP, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, IL-8, TNF-α).[3][13][16]

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Measuring the absorbance using a microplate reader.

-

-

Calculate the cytokine concentrations in the samples based on the standard curve.[16]

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

After iE-DAP treatment, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for the target cytokines and a housekeeping gene (for normalization).

-

Analyze the relative gene expression using the ΔΔCt method.[5][12]

-

NF-κB Activation Assay

This protocol describes a common method to assess the activation of the NF-κB signaling pathway.

-

Luciferase Reporter Assay:

-

Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[17]

-

Co-transfect with a plasmid expressing NOD1 if the cell line does not endogenously express it at sufficient levels. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.[17]

-

After transfection, stimulate the cells with iE-DAP at various concentrations.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the control reporter activity to determine the fold induction of NF-κB activation.[17]

-

Conclusion

iE-DAP is a powerful tool for investigating the intricacies of NOD1-mediated innate immunity. Its specificity as a NOD1 agonist allows for the targeted study of this crucial signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and modulating NOD1-dependent inflammatory responses. Further research to determine a precise EC50 value for iE-DAP on NOD1 activation and to develop more detailed, standardized protocols will undoubtedly advance our comprehension of this important area of immunology.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists [mdpi.com]

- 4. Synthesis and validation of click-modified NOD1/2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of nucleotide-binding oligomerization domain 1 (NOD1) receptor signaling in Labeo rohita by iE-DAP and identification of ligand-binding key motifs in NOD1 by molecular modeling and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NOD1 agonist iE-DAP reverses effects of cigarette smoke extract on NOD1 signal pathway in human oral mucosal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. invivogen.com [invivogen.com]

- 11. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. Nod1 activation by bacterial iE-DAP induces maternal-fetal inflammation and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A In Vitro and In Vivo Study of the Ability of NOD1 Ligands to Activate the Transcriptional Factor NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Trace levels of peptidoglycan in serum underlie the NOD-dependent cytokine response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted biological functions of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a key component of peptidoglycan in most Gram-negative bacteria. Beyond its structural role, iE-DAP is a critical molecule in bacterial cell wall turnover and recycling, and it serves as a potent pathogen-associated molecular pattern (PAMP) that triggers host innate immune responses through the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) receptor. This document details the biosynthesis of iE-DAP, its release during peptidoglycan remodeling, and its subsequent transport and reutilization within the bacterial cell. Furthermore, it elucidates the molecular mechanisms of NOD1-mediated iE-DAP recognition and the downstream signaling cascades that lead to inflammatory responses. Detailed experimental protocols for studying these processes and quantitative data are provided to facilitate further research and drug development efforts targeting these pathways.

Introduction

Gram-negative bacteria possess a unique cell envelope structure characterized by a thin peptidoglycan layer situated in the periplasmic space between the inner and outer membranes. Peptidoglycan is a vital polymer that provides structural integrity to the bacterial cell, protecting it from osmotic lysis. A key building block of the peptidoglycan in most Gram-negative and certain Gram-positive bacteria is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)[1][2][3].

While essential for cell wall structure, the biological significance of iE-DAP extends far beyond its architectural role. During bacterial growth and division, the peptidoglycan layer undergoes continuous remodeling, leading to the release of peptidoglycan fragments, including iE-DAP, into the periplasm. Gram-negative bacteria have evolved sophisticated recycling pathways to internalize and reuse these fragments, a process that is crucial for bacterial fitness and can contribute to antibiotic resistance[4].

From the host's perspective, iE-DAP acts as a danger signal, indicating the presence of invading bacteria. As a pathogen-associated molecular pattern (PAMP), iE-DAP is recognized by the intracellular pattern recognition receptor (PRR) NOD1[1][3]. This recognition event initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response to clear the infection[1][2].

This guide will delve into the dual life of iE-DAP: its integral function within the bacterial cell and its role as a key elicitor of host immunity.

iE-DAP in Gram-Negative Bacteria: A Central Role in Peptidoglycan Dynamics

Biosynthesis of meso-Diaminopimelic Acid (m-DAP)

The unique component of iE-DAP is meso-diaminopimelic acid (m-DAP), an amino acid not found in mammalian cells, making its biosynthetic pathway an attractive target for antimicrobial drug development. The synthesis of m-DAP is a branch of the aspartate metabolic pathway[5][6]. In Escherichia coli, the succinylase pathway is the primary route for m-DAP synthesis.

Caption: Biosynthesis of meso-diaminopimelic acid (m-DAP) in E. coli.

Peptidoglycan Turnover and the Release of iE-DAP

During bacterial growth and division, the peptidoglycan sacculus is in a constant state of flux, with lytic enzymes breaking down the existing wall to allow for the insertion of new material. This process, known as peptidoglycan turnover, releases soluble fragments called muropeptides into the periplasm[4]. In Gram-negative bacteria, a significant portion of the cell wall is turned over in each generation[2]. The primary enzymes involved in this process are lytic transglycosylases and endopeptidases[2]. L,D-transpeptidases also play a role in peptidoglycan cross-linking and remodeling.

Peptidoglycan Recycling: An Efficient Salvage Pathway

Gram-negative bacteria have evolved an efficient recycling system to recover and reuse the muropeptides released during turnover. This process is not only economical, saving energy and resources, but also prevents the accumulation of these immunostimulatory molecules in the periplasm, which could trigger a host immune response.

The central steps in peptidoglycan recycling are:

-

Transport: Muropeptides, including those containing iE-DAP, are transported from the periplasm into the cytoplasm by the inner membrane permease AmpG[2][7][8]. AmpG is a proton-motive force-dependent transporter with specificity for muropeptides containing an N-acetylglucosaminyl-β-1,4-anhydro-N-acetylmuramic acid (GlcNAc-anhMurNAc) disaccharide[2][7].

-

Cytoplasmic Processing: Once in the cytoplasm, the muropeptides are further broken down. The enzyme NagZ removes the N-acetylglucosamine (GlcNAc) residue. The N-acetylmuramyl-L-alanine amidase (AmpD) then cleaves the peptide stem from the muramic acid sugar.

-

Reutilization: The resulting tripeptide, L-Ala-γ-D-Glu-meso-DAP, can be re-attached to UDP-N-acetylmuramic acid (UDP-MurNAc) by the murein peptide ligase (Mpl) and re-enter the peptidoglycan biosynthesis pathway[9][10].

Caption: Peptidoglycan recycling pathway in Gram-negative bacteria.

iE-DAP as a Pathogen-Associated Molecular Pattern (PAMP)

When Gram-negative bacteria invade a host, some iE-DAP-containing peptidoglycan fragments can escape the bacterial recycling machinery and enter the host cell cytoplasm. Here, iE-DAP is recognized by the intracellular receptor NOD1, triggering an innate immune response.

NOD1 Recognition of iE-DAP

NOD1 is a member of the Nod-like receptor (NLR) family of PRRs. It is expressed in a variety of cell types, including epithelial cells and immune cells[3]. The recognition of iE-DAP occurs through the leucine-rich repeat (LRR) domain of NOD1[1]. The binding of iE-DAP to the LRR domain induces a conformational change in NOD1, leading to its activation.

NOD1 Signaling Pathway

Upon activation by iE-DAP, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of inflammatory mediators[1][2][3].

The key steps in the NOD1 signaling pathway are:

-

Recruitment of RIPK2: Activated NOD1 recruits the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.

-

RIPK2 Ubiquitination: RIPK2 undergoes ubiquitination, which serves as a scaffold for the recruitment of downstream signaling components.

-

Activation of TAK1 and IKK complexes: The ubiquitinated RIPK2 recruits the TAK1 and IKK complexes.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoters of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines (e.g., IL-8), and antimicrobial peptides.

Caption: NOD1 signaling pathway upon iE-DAP recognition.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) of Tri-DAP to NOD1 | 34.5 µM | Human | [11] |

| Amount of DAP in E. coli cell wall | ~3.5 x 10^6 molecules/sacculus | Escherichia coli | |

| iE-DAP concentration for NOD1 activation | 1 - 100 µg/ml | In vitro cellular assays | [2] |

| C12-iE-DAP concentration for NOD1 activation | 10 ng - 10 µg/ml | In vitro cellular assays | [12] |

| Peptidoglycan turnover rate | >60% of sidewall per generation | Escherichia coli | [2] |

Experimental Protocols

Analysis of Peptidoglycan Composition

Objective: To determine the relative abundance of different muropeptides, including those containing iE-DAP, in the cell wall of Gram-negative bacteria.

Methodology:

-

Bacterial Culture and Cell Wall Isolation:

-

Grow Gram-negative bacteria of interest to the desired growth phase (e.g., mid-logarithmic phase).

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet and add to a boiling solution of sodium dodecyl sulfate (B86663) (SDS) to lyse the cells and solubilize membranes.

-

Collect the insoluble peptidoglycan sacculi by ultracentrifugation.

-

Wash the sacculi repeatedly with water to remove SDS.

-

-

Enzymatic Digestion:

-

Treat the purified sacculi with a muramidase, such as mutanolysin or cellosyl, to digest the glycan strands and release soluble muropeptides.

-

-

Reduction and Separation:

-

Reduce the MurNAc residues to muramitol with sodium borohydride (B1222165) to prevent anomerization.

-

Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis:

-

Analyze the eluted fractions by mass spectrometry (MS) to identify and quantify the different muropeptide species.

-

Caption: Workflow for peptidoglycan compositional analysis.

NOD1 Activation Assay using NF-κB Luciferase Reporter

Objective: To quantify the activation of the NOD1 signaling pathway in response to iE-DAP stimulation.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum.

-

Seed cells into a 96-well plate.

-

Transfect the cells with plasmids encoding:

-

Human NOD1

-

A luciferase reporter gene under the control of an NF-κB promoter

-

A constitutively expressed control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization.

-

-

-

Stimulation:

-

After transfection, stimulate the cells with various concentrations of iE-DAP or a control substance for a defined period (e.g., 6-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly luciferase activity (representing NF-κB activation) and the control reporter activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of iE-DAP to determine the dose-response curve.

-

Conclusion and Future Directions

iE-DAP stands at the crossroads of bacterial physiology and host-pathogen interactions. Within the bacterium, it is a fundamental component of the cell wall and a key player in the intricate process of peptidoglycan recycling. For the host, it serves as a molecular beacon, alerting the innate immune system to the presence of Gram-negative bacteria. The dual nature of iE-DAP makes the pathways involved in its synthesis, transport, and recognition compelling targets for the development of novel therapeutics.

Future research should focus on obtaining a high-resolution structure of the NOD1-iE-DAP complex to better understand the molecular basis of recognition. Further elucidation of the regulation of the peptidoglycan recycling pathway and its interplay with antibiotic resistance mechanisms will also be crucial. Finally, a deeper understanding of how iE-DAP and other muropeptides are transported into the host cell cytoplasm will provide new avenues for modulating the host immune response to bacterial infections. The continued exploration of the biological functions of iE-DAP promises to yield valuable insights for both basic microbiology and infectious disease research.

References

- 1. Structure and Function of the First Full-Length Murein Peptide Ligase (Mpl) Cell Wall Recycling Protein | PLOS One [journals.plos.org]

- 2. Substrate specificity of the AmpG permease required for recycling of cell wall anhydro-muropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate Specificity of the AmpG Permease Required for Recycling of Cell Wall Anhydro-Muropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bowdish.ca [bowdish.ca]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

Intracellular Signaling Pathways Activated by γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP): A Technical Guide

Introduction

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a crucial component of peptidoglycan found in the cell walls of Gram-negative and certain Gram-positive bacteria.[1][2] As an essential pathogen-associated molecular pattern (PAMP), iE-DAP is recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[1][3] This recognition event is a critical first step in initiating an innate immune response to bacterial invasion. Upon binding iE-DAP, NOD1 undergoes a conformational change, triggering a cascade of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines, chemokines, antimicrobial peptides, and type I interferons. This guide provides an in-depth overview of the core signaling pathways activated by iE-DAP, presents quantitative data from relevant studies, details common experimental protocols, and offers visual diagrams to elucidate these complex molecular interactions.

The Canonical NOD1-Mediated NF-κB and MAPK Pathways

The most well-characterized signaling cascades initiated by iE-DAP are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are fundamental for the transcriptional activation of genes involved in inflammation and immunity.

The process begins with the intracellular recognition of iE-DAP by the leucine-rich repeat (LRR) domain of NOD1.[4] This binding event induces the oligomerization of NOD1 and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through a CARD-CARD homophilic interaction.[4][5] The NOD1-RIPK2 complex then serves as a scaffold to recruit other signaling molecules.

NF-κB Activation: The RIPK2 kinase activates the TAK1:TAB kinase complex and the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).[4][5] The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus, where it binds to specific DNA elements and initiates the transcription of pro-inflammatory genes.[1][6]

MAPK Activation: In parallel, the activated TAK1 complex can phosphorylate and activate MAPK kinases (MKKs), which in turn phosphorylate and activate the MAPK family members, including p38, ERK, and JNK.[4] These activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), which also contributes to the expression of inflammatory mediators.[4]

Type I Interferon Response Pathway

Beyond the canonical inflammatory pathways, iE-DAP-mediated NOD1 activation can also induce a Type I Interferon (IFN) response, a critical component of antiviral immunity that also plays a role in antibacterial defense. This pathway diverges at the level of the NOD1-RIPK2 complex.

Following its recruitment to NOD1, RIPK2 associates with TNF receptor-associated factor 3 (TRAF3).[7] This complex then recruits the kinases TBK1 (TANK-binding kinase 1) and IKKε, which phosphorylate and activate the Interferon Regulatory Factor 7 (IRF7).[7] Upon activation, IRF7 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of Type I IFN genes, such as IFN-β, driving their transcription.[7] The subsequent secretion of IFN-β can lead to the transactivation of the ISGF3 complex (Stat1-Stat2-IRF9), further amplifying the immune response through the expression of IFN-stimulated genes like IP-10.[7]

NF-κB-Dependent MLCK Signaling and Tight Junction Disruption

In specialized contexts, such as in bovine mammary epithelial cells (BMECs), iE-DAP-induced signaling can have consequences beyond cytokine production, affecting tissue barrier integrity. Studies have shown that iE-DAP can disrupt the tight junctions (TJs) that form the blood-milk barrier.[1][8]

This effect is mediated through a pathway dependent on Myosin Light Chain Kinase (MLCK). The activation of NF-κB downstream of NOD1 promotes the increased expression of MLCK.[1] MLCK, in turn, phosphorylates the myosin light chain 2 (MLC2), an event that leads to the redistribution of key tight junction proteins like ZO-1 and Occludin, ultimately compromising the integrity of the epithelial barrier.[1] This provides a mechanism by which bacterial components can contribute to the pathophysiology of diseases like mastitis.

Quantitative Data Summary

The cellular response to iE-DAP is dose-dependent and can be influenced by the specific cell type and the use of synthetic analogs, which may have enhanced potency.

| Agonist | Cell Type | Concentration | Observed Effect | Citation |

| iE-DAP | Bovine Mammary Epithelial Cells | 10 ng/mL | Significantly increased IL-1β mRNA and protein release. | [1] |

| iE-DAP | Bovine Mammary Epithelial Cells | 100 ng/mL | Significantly increased IL-6 and IL-8 gene expression. | [1] |

| iE-DAP | Bovine Mammary Epithelial Cells | 100 ng/mL | Significantly reduced ZO-1 mRNA expression. | [1] |

| iE-DAP | Bovine Mammary Epithelial Cells | 1000 ng/mL | Significantly reduced Occludin mRNA expression. | [1] |

| iE-DAP | Human Oral Mucosal Epithelial Cells | 0.1 - 100 µg/mL | Dose-dependent increase in NOD1 protein expression. | [9] |

| C12-iE-DAP | HEK-Blue™ NOD1 Cells | 100-1000x lower than iE-DAP | Elicited comparable NOD1 activation to iE-DAP. | [5] |

| KF1B (Acyl iE-DAP) | HEK293T Cells | Several hundredfold lower than iE-DAP | Achieved 50% of maximum NF-κB activation. | [10] |

Key Experimental Protocols

Investigating the signaling pathways activated by iE-DAP involves a combination of molecular and cell biology techniques. Below are summarized methodologies for key experiments.

Protocol 1: NF-κB Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor.

-

Cell Line: Use a reporter cell line, such as HEK-Blue™ NOD1 cells, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[11]

-

Cell Seeding: Plate cells in a 96-well plate at a determined density and allow them to adhere overnight.

-

Stimulation: Treat cells with varying concentrations of iE-DAP (e.g., 1 ng/mL to 100 µg/mL) or a vehicle control.[2] Incubate for a specified period (e.g., 20-24 hours).[11]

-

Detection: Collect the cell culture supernatant. Add a SEAP detection reagent (e.g., QUANTI-Blue™) according to the manufacturer's instructions.

-

Quantification: Measure the optical density (OD) at the appropriate wavelength (e.g., 620-655 nm) using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

Protocol 2: Western Blotting for Protein Phosphorylation

This method is used to detect the activation state of key signaling proteins.

-

Cell Culture and Lysis: Culture cells (e.g., BMECs, Leuk-1) to ~80% confluency.[1][9] Treat with iE-DAP for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-NF-κB p65, anti-phospho-p38) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p65) or a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal loading.

Protocol 3: Immunofluorescence for NF-κB Translocation

This technique visualizes the movement of NF-κB from the cytoplasm to the nucleus.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Stimulation: Treat cells with iE-DAP or a control for a time determined to be optimal for translocation (e.g., 60 minutes).

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[12]

-

Blocking and Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1-2 hours.

-

Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope. Nuclear translocation is confirmed by the co-localization of the NF-κB p65 signal (green) and the DAPI signal (blue).

References

- 1. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. NOD1 is the innate immune receptor for iE-DAP and can activate NF-κB pathway in teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. invivogen.com [invivogen.com]

- 6. Sodium valproate attenuates the iE-DAP induced inflammatory response by inhibiting the NOD1-NF-κB pathway and histone modifications in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Conformationally Constrained d-Glu-meso-DAP Analogs as Innate Immune Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

iE-DAP and its Effect on Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals